Bomin-2
Overview
Description
Synthesis Analysis
Boron compounds are synthesized through various methods, often involving reactions with boron halides or borohydrides. For example, fluorotriborane compounds can be synthesized from boryllithium and BF₃·OEt₂, with subsequent halogen exchange and addition reactions producing chlorotriborane and hydroxylated triborane compounds (Chemical Communications, 2011). Another approach involves the reactions of Nd(BH₄)₃(THF)₂ with diamino-bis(phenoxide) ligands to produce neodymium borohydride complexes (New Journal of Chemistry, 2011).
Molecular Structure Analysis
Boron compounds exhibit diverse molecular structures, ranging from linear chains to three-dimensional frameworks. The structure is often influenced by substituents and the coordination environment around boron atoms. For instance, borophenes, two-dimensional boron sheets, demonstrate how boron's electron deficiency leads to unique planar structures stabilized by electron delocalization (Accounts of Chemical Research, 2014).
Chemical Reactions and Properties
Boron compounds participate in various chemical reactions, such as halogen exchange, hydroxylation, and polymerization reactions. Their reactivity is often dictated by the electronic structure of boron, which can facilitate the formation of stable complexes with other elements. For example, boronates can form through reactions with phenylboronic acid, leading to diverse structures depending on the ligands involved (Inorganic Chemistry, 1998).
Physical Properties Analysis
The physical properties of boron compounds, such as luminescence and piezochromism, can be significantly influenced by their molecular structure. For example, dual-boron-cored luminogens exhibit a large Stokes shift and aggregation-induced emission activity, demonstrating the impact of boron on the material's optical properties (Chemical Communications, 2015).
Chemical Properties Analysis
Boron's chemical versatility allows its compounds to exhibit a wide range of chemical properties, including reactivity towards various functional groups, ability to form stable complexes, and participation in catalytic processes. Boron compounds can act as catalysts in organic transformations, such as ring-opening polymerization of cyclic esters, showcasing their utility in synthetic chemistry (New Journal of Chemistry, 2011).
Scientific Research Applications
Volunteer Computing and Middleware Systems : BOINC, a middleware system for volunteer computing, provides process management, graphics control, checkpointing, and other functions for various scientific research projects (Anderson, Christensen, & Allen, 2006).
Boron in Biomedical Research : Research on 1,2-azaborines reveals their potential for incorporating boron into biologically relevant molecules, which could benefit biomedical research as markers, pharmacophores, or in cancer therapy (Liu, Marwitz, Matthews, & Liu, 2009).
Boronic Acid Sensors in Medicine : Boronic acid sensors are capable of detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These capabilities are crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).
Boron in Nuclear Reactor Construction : Carmin enables rapid and precise colorimetric determination of Boron, a critical process in nuclear reactor construction (Cyprès & Leherte, 2010).
Boron-Containing Luminescent Materials : Boron-containing compounds have emerged as a versatile class of stimuli-responsive luminescent materials with applications in AIE, mechano-responsive luminescence, thermoresponsive-luminescence, and organic phosphorescent materials (Mukherjee & Thilagar, 2016).
Energy Materials and Cancer Treatment : Boron-hydrogen compounds are useful as energy materials, neutron capture agents in cancer treatment, and as ion-conductors for batteries and hydrogen storage (Hansen et al., 2016).
Gene Therapy Applications : Bovine serum albumin and ovalbumin can stabilize aqueous magnetic fluids, which are significant for gene therapy applications (Xia, Shen, Shu, & Zhang, 2008).
Photodynamic Therapy Against Cancer : Novel BODIPY-Ru(ii) arene complexes have been developed for effective photo-inactivation against cancer cells, showing more than an order of magnitude higher cytotoxicities than cisplatin (Wang et al., 2015).
properties
IUPAC Name |
2-propoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13O4P/c1-2-7-13-15(11)8-12-9-5-3-4-6-10(9)14-15/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZESKJKXULIOQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOP1(=O)COC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bomin-2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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